Cas no 2171514-96-6 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid)

3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-3-{1-(ピリジン-3-イル)エチルカルバモイル}プロパン酸は、Fmoc保護基を有するアミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。この化合物は、ピリジン環を含む特異的な構造を持ち、医薬品開発や生化学研究における標的分子の修飾に適しています。高い反応選択性と安定性を備え、固相ペプチド合成(SPPS)での効率的なカップリングが可能です。また、Fmoc基の穏やかな脱保護条件により、酸敏感性の官能基を有する複雑なペプチドの合成にも適応できます。

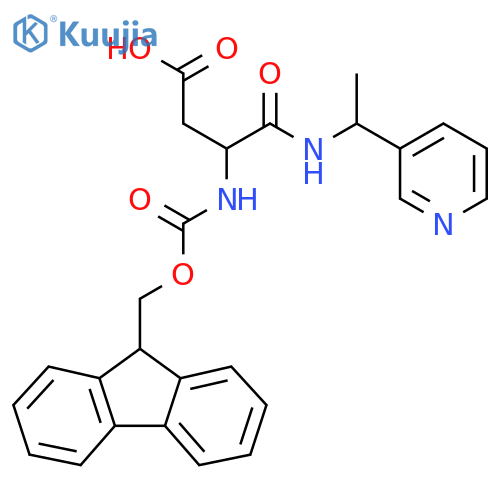

2171514-96-6 structure

商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid

- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid

- 2171514-96-6

- EN300-1494607

-

- インチ: 1S/C26H25N3O5/c1-16(17-7-6-12-27-14-17)28-25(32)23(13-24(30)31)29-26(33)34-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,16,22-23H,13,15H2,1H3,(H,28,32)(H,29,33)(H,30,31)

- InChIKey: UKPJBBNWGVXOPT-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NC(C)C1C=NC=CC=1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 459.17942091g/mol

- どういたいしつりょう: 459.17942091g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 9

- 複雑さ: 709

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1494607-2500mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid |

2171514-96-6 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1494607-5000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid |

2171514-96-6 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1494607-10000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid |

2171514-96-6 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1494607-500mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid |

2171514-96-6 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1494607-1.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid |

2171514-96-6 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1494607-100mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid |

2171514-96-6 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1494607-250mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid |

2171514-96-6 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1494607-1000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid |

2171514-96-6 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1494607-50mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(pyridin-3-yl)ethyl]carbamoyl}propanoic acid |

2171514-96-6 | 50mg |

$2829.0 | 2023-09-28 |

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

2171514-96-6 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(pyridin-3-yl)ethylcarbamoyl}propanoic acid) 関連製品

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量